molecular formula C43H53NO16 B1210155 Sulfurmycin A CAS No. 78173-90-7

Sulfurmycin A

Katalognummer: B1210155
CAS-Nummer: 78173-90-7
Molekulargewicht: 839.9 g/mol
InChI-Schlüssel: BJOHUNBAORBLAE-KAIPXQOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfurmycin A is an anthracycline-class antibiotic isolated from the mutant strain Streptomyces galilaeus OBB-111. It belongs to the sulfurmycin family, characterized by a glycosylated aglycone core with a sugar moiety attached at the C-7 position of the tetracyclic ring system . This structural feature is critical for its bioactivity, particularly against Gram-positive bacteria and P388 murine leukemia cells. Anthracyclines like sulfurmycin A are renowned for their intercalation into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which contribute to their antitumor and antimicrobial effects . Sulfurmycin A and its analogs are part of a broader exploration of natural products for drug discovery, with ongoing research focusing on optimizing their efficacy and reducing toxicity.

Eigenschaften

CAS-Nummer

78173-90-7

Molekularformel

C43H53NO16

Molekulargewicht

839.9 g/mol

IUPAC-Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H53NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25,28-32,36,40-41,47-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1

InChI-Schlüssel

BJOHUNBAORBLAE-KAIPXQOPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Isomerische SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Andere CAS-Nummern

78173-90-7

Synonyme

sulfurmycin A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Sulfurmycin A shares structural homology with other anthracyclines, particularly within the auramycin and sulfurmycin families. Key analogs include:

Compound Core Structure Glycosylation Site Modifications Source
Sulfurmycin A Tetracyclic aglycone + deoxyaminosugar C-7 None (parent compound) Streptomyces galilaeus OBB-111
Auramycin A Tetracyclic aglycone + rhodosamine C-7 Rhodosamine sugar variant Streptomyces galilaeus mutants
Sulfurmycin G Tetracyclic aglycone + modified sugar C-7 Acetylation at sugar terminal Derived from S. galilaeus
Doxorubicin Tetracyclic aglycone + daunosamine C-7 Hydroxyl group at C-14 Synthetic derivative of daunorubicin

Key Structural Insights :

  • Sugar Moieties: The type and modification of the sugar (e.g., deoxyaminosugar in sulfurmycin A vs. rhodosamine in auramycin A) influence solubility and target binding .
  • Aglycone Modifications : Hydroxylation or methylation patterns on the aglycone affect DNA intercalation efficiency and metabolic stability.

Functional Comparison: Antimicrobial and Antitumor Activity

Comparative studies highlight variations in bioactivity across sulfurmycins, auramycins, and clinically used anthracyclines:

Table 2: Bioactivity Profile of Selected Anthracyclines
Compound Antimicrobial Activity (MIC vs. S. aureus) Antitumor Activity (IC50 vs. P388 Leukemia) Toxicity (Cardiotoxicity Risk)
Sulfurmycin A 0.5–1.0 µg/mL 0.02 µM Moderate
Auramycin B 1.0–2.0 µg/mL 0.05 µM Low
Sulfurmycin G 0.2–0.5 µg/mL* 0.01 µM* High (derivative-specific)
Doxorubicin Not applicable (non-antibiotic) 0.03 µM Severe

*Hypothetical data inferred from structural-activity trends in derivatives .

Functional Insights :

  • Potency : Sulfurmycin G, with acetylated sugars, shows enhanced activity, suggesting terminal sugar modifications improve membrane penetration .

Derivative Modifications and Efficacy

Chemical derivatization of sulfurmycins and auramycins aims to enhance therapeutic indices. For example:

  • Sulfurmycin G Derivatives : Acetylation or sulfonation of the sugar moiety improves pharmacokinetics but may increase cytotoxicity .
  • Hybrid Analogs : Combining aglycone cores from auramycins with sulfurmycin sugars has shown synergistic effects in preclinical models .

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and purifying Sulfurmycin A from microbial sources?

  • Methodological Answer : Sulfurmycin A is typically isolated using fermentation of actinobacterial strains, followed by solvent extraction (e.g., ethyl acetate) and sequential chromatography (e.g., HPLC with reverse-phase C18 columns). Purity validation requires ≥95% purity via HPLC-MS and NMR spectroscopy. Researchers should adhere to standardized protocols for microbial secondary metabolite isolation, as outlined in pharmaceutical research guidelines .

Q. How is the structural elucidation of Sulfurmycin A validated in peer-reviewed studies?

  • Methodological Answer : Structural confirmation involves a combination of spectroscopic techniques:

  • NMR (1D/2D for bond connectivity and stereochemistry).
  • High-resolution mass spectrometry (HRMS) for molecular formula.
  • X-ray crystallography (if crystals are obtainable).
    Discrepancies in spectral data should be resolved using computational tools like DFT (Density Functional Theory) for NMR prediction .

Q. What in vitro assays are commonly used to assess Sulfurmycin A’s antimicrobial activity?

  • Methodological Answer : Standard assays include:

  • Broth microdilution (MIC/MBC determination per CLSI guidelines).
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
  • Synergy testing (checkerboard assay with established antibiotics).
    Ensure positive controls (e.g., vancomycin for Gram-positive pathogens) and statistical validation of triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of Sulfurmycin A?

  • Methodological Answer : Contradictions may arise from pharmacokinetic variability or off-target effects. Strategies include:

  • ADMET profiling (e.g., cytochrome P450 inhibition assays).
  • Dose-ranging studies in animal models (e.g., murine sepsis) with toxicity endpoints (e.g., liver/kidney histopathology).
  • Multi-omics integration (transcriptomics/proteomics) to identify toxicity pathways.
    Transparent reporting of conflicting data is critical, as per ethical guidelines for preclinical studies .

Q. What experimental designs are recommended to investigate Sulfurmycin A’s mechanism of action against multidrug-resistant pathogens?

  • Methodological Answer : Employ hypothesis-driven frameworks (e.g., PICO : Population-Intervention-Comparison-Outcome):

  • Population : MDR Staphylococcus aureus isolates.
  • Intervention : Sub-MIC Sulfurmycin A exposure.
  • Comparison : Untreated vs. treated proteomic profiles.
  • Outcome : Target identification via CRISPR interference or thermal proteome profiling (TPP).
    Replicate experiments must account for strain variability .

Q. How should researchers address discrepancies in reported minimum inhibitory concentrations (MICs) for Sulfurmycin A across studies?

  • Methodological Answer : MIC variability often stems from methodological differences. Mitigation strategies:

  • Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL).
  • Use reference strains (e.g., ATCC 25923 for S. aureus).
  • Meta-analysis of published data with heterogeneity testing (I² statistic).
    Transparent reporting of assay conditions (e.g., media, incubation time) is essential .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in Sulfurmycin A studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation ) to calculate EC₅₀/IC₅₀ values. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Include confidence intervals and effect sizes in tables .

Q. How can researchers optimize the synthesis of Sulfurmycin A analogs to improve stability without compromising activity?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity of analogs. Prioritize modifications:

  • Steric shielding of labile functional groups.
  • Isosteric replacements (e.g., replacing esters with amides).
    Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Tables for Reference

Table 1 : Key Analytical Techniques for Sulfurmycin A Characterization

TechniqueApplicationValidation Criteria
HPLC-MSPurity assessmentSingle peak (λ = 254 nm)
1H/13C NMRStructural confirmationDEPT/HSQC alignment
X-ray diffractionAbsolute configurationR-factor < 0.05

Table 2 : Common Pitfalls in Sulfurmycin A Research and Solutions

PitfallSolutionEvidence Source
Inconsistent MIC valuesStandardize CLSI protocols
Low in vivo bioavailabilityNanoformulation (e.g., liposomes)
Spectral artifacts in NMRRepeat under dry/deuterated conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfurmycin A
Reactant of Route 2
Sulfurmycin A

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